

hMAO-B-IN-3 CAS number and supplier information

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An In-Depth Technical Guide to hMAO-B-IN-3

This technical guide provides a comprehensive overview of **hMAO-B-IN-3**, a potent inhibitor of human monoamine oxidase B (hMAO-B), for researchers, scientists, and professionals in drug development.

Chemical and Supplier Information

hMAO-B-IN-3 is a notable compound in neuroscience research, primarily for its selective inhibition of a key enzyme in the metabolic pathways of neurotransmitters.

Identifier	Value
Compound Name	hMAO-B-IN-3
CAS Number	2581113-51-9[1][2]
Molecular Formula	C20H15NO4[3]
Molecular Weight	333.34 g/mol [2][3]

Supplier Information:

This compound is available from various chemical suppliers specializing in research chemicals. Researchers interested in procuring **hMAO-B-IN-3** can refer to the following suppliers:



- MedchemExpress[1]
- Smolecule[3]
- TargetMol[2]

Quantitative Data

hMAO-B-IN-3 is a potent inhibitor of hMAO-B. The following table summarizes its inhibitory activity.

Compound	Target	IC50
hMAO-B-IN-3	hMAO-B	47.4 nM[1][2]

For comparison, the IC50 values of other relevant MAO-B inhibitors are provided below:

Compound	Target	IC50	Ki
MAO-B-IN-3	МАО-В	96 nM[4]	696 nM (for 5-HT6R) [4]
hMAO-B-IN-4	hMAO-B	0.067 μM[5][6]	0.03 μM[5][6]
hMAO-B-IN-4	hMAO-A	33.82 μM[5][6]	
hMAO-B-IN-32	hMAO-B	45.52 μM[7]	_
MAO-B-IN-16	hMAO-B	1.55 μM[8]	_
MAO-B-IN-16	hMAO-A	>100 μM[8]	
MAO-B-IN-17	hMAO-B	5.08 μM[9]	_
MAO-B-IN-17	hMAO-A	>100 μM[9]	

Mechanism of Action and Signaling Pathway

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[10][11][12] The inhibition of



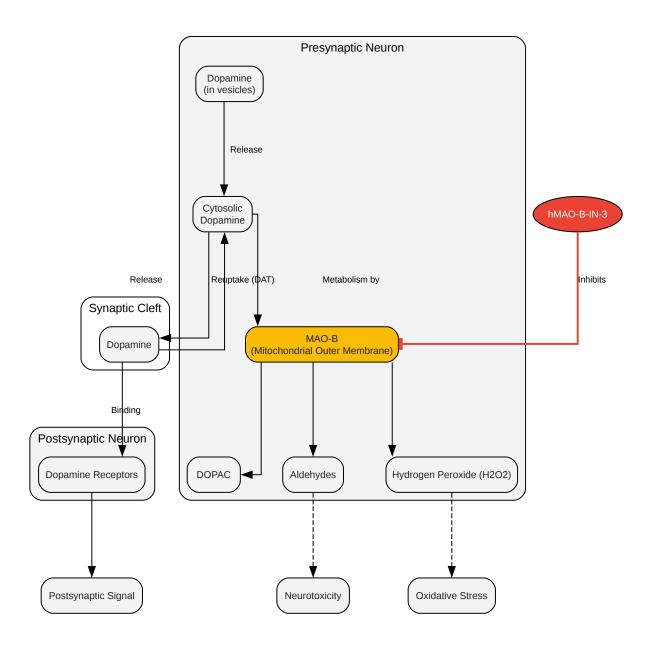




MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the synaptic levels of dopamine.[12][13] The byproducts of MAO-B-catalyzed reactions, such as hydrogen peroxide and aldehydes, can contribute to oxidative stress and neurotoxicity.[11][12]

hMAO-B-IN-3 acts as a potent inhibitor of this enzymatic activity. The following diagram illustrates the signaling pathway of MAO-B and the inhibitory effect of **hMAO-B-IN-3**.





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Caption: MAO-B signaling pathway and inhibition by **hMAO-B-IN-3**.



Experimental Protocols

While a specific, detailed experimental protocol for **hMAO-B-IN-3** was not available in the initial search, a general workflow for assessing the inhibitory activity of compounds against hMAO-B can be outlined. This is typically performed using an in vitro enzyme inhibition assay.

Objective: To determine the IC50 value of a test compound (e.g., **hMAO-B-IN-3**) against human MAO-B.

Materials:

- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., benzylamine or phenylethylamine)
- Detection reagent (e.g., Amplex Red)
- Horseradish peroxidase (HRP)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Test compound (hMAO-B-IN-3)
- 96-well microplate
- Microplate reader (fluorescence)

General Procedure:

- Compound Preparation: Prepare a stock solution of hMAO-B-IN-3 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
- Assay Reaction:
 - Add the assay buffer to the wells of the 96-well plate.
 - Add the test compound at various concentrations to the respective wells.
 - Add the recombinant hMAO-B enzyme to all wells (except for the negative control).

Foundational & Exploratory

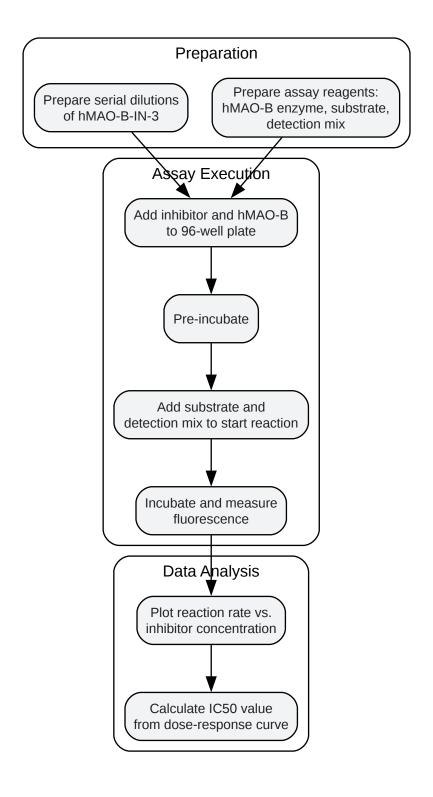




- Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction:
 - Add the MAO-B substrate and the detection reagent mixture (e.g., Amplex Red and HRP)
 to all wells to start the enzymatic reaction.
- Measurement:
 - Incubate the plate at a controlled temperature (e.g., 37°C).
 - Measure the fluorescence signal at regular intervals using a microplate reader. The
 production of hydrogen peroxide from the MAO-B reaction is coupled to the conversion of
 the detection reagent into a fluorescent product.
- Data Analysis:
 - Plot the rate of reaction (fluorescence increase over time) against the concentration of the inhibitor.
 - Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

The following diagram illustrates a typical experimental workflow for an MAO-B inhibition assay.





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Caption: General experimental workflow for MAO-B inhibition assay.



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